N-ethyl-2-methoxy-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-methoxy-5-nitroaniline is an aromatic amine compound with the molecular formula C9H12N2O3 It is a derivative of aniline, characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methoxy-5-nitroaniline typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methoxy-5-nitroaniline can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: N-ethyl-2-methoxy-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-methoxy-5-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2-methoxy-5-nitroaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-nitroaniline: Similar structure but lacks the ethyl group.
N-ethyl-2-methoxyaniline: Similar structure but lacks the nitro group.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N-ethyl-2-methoxy-5-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-3-10-8-6-7(11(12)13)4-5-9(8)14-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
QHSCCGOQARPZSP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.